4-Butoxybenzonitrile

CAS No.: 5203-14-5

Cat. No.: VC1966505

Molecular Formula: C11H13NO

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5203-14-5 |

|---|---|

| Molecular Formula | C11H13NO |

| Molecular Weight | 175.23 g/mol |

| IUPAC Name | 4-butoxybenzonitrile |

| Standard InChI | InChI=1S/C11H13NO/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7H,2-3,8H2,1H3 |

| Standard InChI Key | RRGQINKVTNAIBB-UHFFFAOYSA-N |

| SMILES | CCCCOC1=CC=C(C=C1)C#N |

| Canonical SMILES | CCCCOC1=CC=C(C=C1)C#N |

Introduction

Chemical Identity and Structure

Basic Information

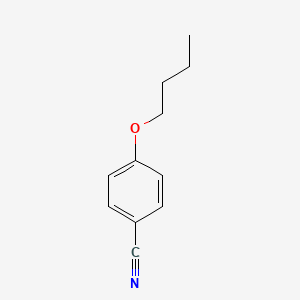

4-Butoxybenzonitrile is an aromatic nitrile compound characterized by a benzene ring with a nitrile (cyano, -C≡N) group at one position and a butoxy group (-OC₄H₉) at the para position. This arrangement gives the molecule unique chemical and physical properties.

The compound is also known by several synonyms, including:

-

P-Butoxybenzonitrile

-

4-N-Butyloxybenzonitrile

-

4-Butyloxybenzonitrile

-

4-Butoxybenzenecarbonitrile

Chemical Identifiers

The table below summarizes the primary chemical identifiers for 4-Butoxybenzonitrile:

| Identifier | Value |

|---|---|

| CAS Registry Number | 5203-14-5 |

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

| SMILES Notation | CCCCOC1=CC=C(C#N)C=C1 |

| Exact Mass | 175.10 g/mol |

Physical and Chemical Properties

Physical State and Appearance

At room temperature, 4-Butoxybenzonitrile exists as a crystalline solid. The compound is characterized by its distinctive structure combining an aromatic ring with both polar and non-polar components, contributing to its unique physical properties.

Physical Constants

The physical properties of 4-Butoxybenzonitrile are summarized in the following table:

| Property | Value |

|---|---|

| Melting Point | 35°C |

| Boiling Point | 240-244°C |

| Density | 0.999 g/mL at 25°C |

| Refractive Index | n₂₀/D 1.526 |

| Flash Point | >230°F (>110°C) |

| Specific Gravity | 0.999 |

| Appearance | Crystalline solid |

| Solubility | Soluble in most organic solvents; limited solubility in water |

Spectroscopic Properties

While specific spectroscopic data for 4-Butoxybenzonitrile is limited in the provided sources, we can infer its spectral characteristics by comparison with related compounds. The nitrile group typically shows a characteristic absorption band at around 2220-2240 cm⁻¹ in IR spectroscopy, while the aromatic ring and butoxy group would contribute to distinctive patterns in NMR spectroscopy.

Comparative Analysis with Related Compounds

Comparison with Other Alkoxybenzonitriles

The properties of 4-Butoxybenzonitrile can be better understood by comparing it with related compounds such as 4-Methoxybenzonitrile and 4-tert-Butoxybenzonitrile.

| Property | 4-Butoxybenzonitrile | 4-Methoxybenzonitrile | 4-tert-Butoxybenzonitrile |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₃NO | C₈H₇NO | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol | 133.15 g/mol | 175.23 g/mol |

| Melting Point | 35°C | 57-59°C | N/A |

| Boiling Point | 240-244°C | 256.5°C | 281.7°C |

| Density | 0.999 g/mL | 1.1±0.1 g/cm³ | 1.01 g/cm³ |

| Flash Point | >110°C | 104.3±13.7°C | 118.4°C |

The comparison reveals how the length and structure of the alkoxy chain affect the physical properties. The longer butoxy chain in 4-Butoxybenzonitrile leads to a lower melting point compared to the methoxy analog, demonstrating how structural modifications can be used to fine-tune properties for specific applications.

Structure-Property Relationships

The butoxy group at the para position of the benzonitrile ring imparts specific electron-donating properties that influence the reactivity of the nitrile group. This electronic effect is crucial for understanding the compound's behavior in chemical reactions and its potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume